N-cyclohexyl-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
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Overview
Description
N-cyclohexyl-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a complex organic compound notable for its unique structure, comprising a cyclohexyl group, morpholine, and a pyrazin-2(3H)-yl core
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclohexyl-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide can be synthesized through multi-step organic reactions. The typical synthetic route may involve the following steps:
Formation of the triazolopyrazine core: : This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the morpholine ring: : This involves nucleophilic substitution reactions.
Incorporation of the cyclohexyl group: : This step often requires alkylation reactions using cyclohexyl halides in the presence of strong bases.
Industrial Production Methods
Industrial production might scale up these steps, optimizing each for higher yield and purity. Factors such as reaction temperature, pressure, solvent choice, and purification methods are fine-tuned in a controlled environment to ensure the consistent quality of the final compound.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide can undergo various reactions including:
Oxidation: : This can result in the formation of different oxidized derivatives.
Reduction: : Useful for modifying the oxidation state of the compound.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substituents: : Alkyl halides for alkylation reactions.
Major Products
Depending on the type of reaction, the major products may include various oxidized, reduced, or substituted derivatives. Each product retains the core structure but with significant changes in functional groups.
Scientific Research Applications
N-cyclohexyl-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide has diverse applications:
Chemistry: : Used as a reagent for the synthesis of complex molecules.
Biology: : Investigated for its potential to interact with biological macromolecules.
Medicine: : Explored for its pharmacological properties, potentially as an anti-cancer or antimicrobial agent.
Industry: : May serve as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The exact mechanism by which N-cyclohexyl-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide exerts its effects is intricate:
Molecular Targets: : Likely interacts with specific proteins or enzymes, affecting their activity.
Pathways Involved: : May influence biochemical pathways related to cell growth, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Compared to other similar compounds, N-cyclohexyl-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide stands out due to its unique combination of functional groups and its specific chemical and biological properties.
Similar Compounds: : Compounds with triazolopyrazine or morpholine moieties, but lacking the cyclohexyl group.
Biological Activity
N-cyclohexyl-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and highlighting key research outcomes.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Cyclohexyl group : A six-membered carbon ring that contributes to lipophilicity.
- Morpholino group : Enhances solubility and biological activity.
- Triazolo-pyrazine moiety : Implicated in diverse biological interactions.
The molecular weight of this compound is approximately 351.4 g/mol, which is conducive to drug-like properties such as permeability and bioavailability .
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies on related triazole derivatives have shown promising activity against various bacterial strains and fungi. The mechanism often involves inhibition of cell wall synthesis or disruption of nucleic acid synthesis .
Anticancer Properties
Several studies have explored the anticancer potential of triazole-containing compounds. The presence of the triazolo ring has been associated with the inhibition of specific kinases involved in cancer progression. For example, compounds with similar structures have demonstrated cytotoxic effects in various cancer cell lines through apoptosis induction .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Similar compounds have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. In vitro studies have shown that triazole derivatives can effectively reduce pro-inflammatory cytokine production .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituents on the triazole ring : Modifications can enhance potency against specific targets.
- Lipophilicity vs. hydrophilicity : Balancing these properties is essential for achieving desired pharmacokinetic profiles.
A comparative table summarizing findings from various SAR studies highlights the impact of different substituents:
Substituent | Biological Activity | Reference |
---|---|---|
-F | Increased potency | |
-Cl | Moderate activity | |
-OH | Enhanced solubility |
Study 1: Antimicrobial Efficacy
A study evaluating a series of triazole derivatives found that modifications to the morpholino group significantly improved antibacterial activity against Staphylococcus aureus and Escherichia coli. The most potent derivative exhibited an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL .
Study 2: Anticancer Activity
In vitro assays on human cancer cell lines revealed that this compound induced apoptosis at concentrations as low as 10 µM. Mechanistic studies indicated activation of caspase pathways leading to programmed cell death .
Study 3: Anti-inflammatory Mechanism
Research demonstrated that this compound effectively inhibited COX-2 enzyme activity in a dose-dependent manner, with an IC50 value comparable to established anti-inflammatory drugs. This suggests its potential utility in treating inflammatory diseases .
Properties
IUPAC Name |
N-cyclohexyl-2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O3/c24-14(19-13-4-2-1-3-5-13)12-23-17(25)22-7-6-18-15(16(22)20-23)21-8-10-26-11-9-21/h6-7,13H,1-5,8-12H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAFIUSXPCRPHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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